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molecular formula C10H14N2O3 B1298201 N,N-dimethyl-2-(4-nitrophenoxy)ethanamine CAS No. 51344-13-9

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Cat. No. B1298201
M. Wt: 210.23 g/mol
InChI Key: YHVRYYYYYRDIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06818663B2

Procedure details

Sodium hydride (60% in oil, 1.04 g, 26 mmol) was placed in a round bottom flask and washed with hexanes and then was suspended in tetrahydrofuran and cooled to 0° C. A solution of 2-dimethylamino-ethanol (Aldrich, 1.78g, 20 mmol) in tetrahydrofuran was added and the suspension was stirred at 0° C. for 30 minutes and at room temperature for 1 hour. Then, the suspension was cooled to −20° C. and a solution of 4-fluoro nitrobenzene (Aldrich, 3.95g, 28 mmol) in tetrahydrofuran was added. The mixture was stirred for 2 hours by gradually increasing the temperature to around 5° C. The reaction was quenched by addition of 1N HCl and the mixture was washed with ether and basified with 1 N NaOH and extracted with diethyl ether. The extract was dried (Na2SO4) and concentrated to give a light yellow oil. 2.8 g, 66%. MS (ES) MH+=211.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][OH:7].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1>O1CCCC1>[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][O:7][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.95 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 0° C. for 30 minutes and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexanes
TEMPERATURE
Type
TEMPERATURE
Details
Then, the suspension was cooled to −20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
by gradually increasing the temperature to around 5° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1N HCl
WASH
Type
WASH
Details
the mixture was washed with ether and basified with 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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